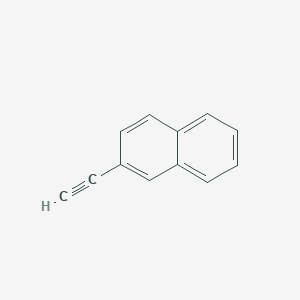

4-(2,6-Dichlorophenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,6-Dichlorophenylacetic acid chloride” is a white to off-white powder and is highly soluble in water . It’s worth noting that this compound is not “4-(2,6-Dichlorophenyl)-1-butene”, but it shares the “2,6-Dichlorophenyl” moiety.

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2,6-Dichlorophenyl)-1-butene” were not found, there are studies on the reactions of related compounds .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

4-(2,6-Dichlorophenyl)-1-butene: is utilized in the development of high-efficiency OLEDs. Its derivatives, such as triarylmethyl radicals, are stable organic radicals that exhibit light emissions at room temperature. These radicals, with their unpaired electron, allow for unique light-emitting properties that can potentially increase the internal quantum efficiency of OLEDs to 100% .

Pharmaceuticals

In the pharmaceutical industry, derivatives of 4-(2,6-Dichlorophenyl)-1-butene have been identified as inhibitors of tyrosine kinase, which is significant in the treatment of various cancers . The compound’s derivatives are synthesized and tested for their therapeutic potential, particularly in the development of new therapies.

Polymerization

This compound plays a role in polymerization processes. It is involved in the synthesis of block copolymers that can regulate spin-spin distance and interaction, crucial for preserving quantum coherence and realizing coherent exchange of information between spin qubits .

Catalysis

4-(2,6-Dichlorophenyl)-1-butene: and its derivatives are used as catalysts in scalable organic reactions. They are involved in reactions of epoxidation, sulfoxidation, and C–H functionalization, which are of great interest for both industry and academia .

Biochemistry

In biochemistry, the compound’s derivatives are used due to their anti-inflammatory, sedative, and insecticidal properties. They also serve as a basis for obtaining new medicinal compounds with antioxidant and anti-metastatic activity .

Spintronics

The compound is relevant in the field of spintronics. Organic luminescent radical qubits, which include derivatives of 4-(2,6-Dichlorophenyl)-1-butene , are used in the development of materials for quantum information processing and data storage due to their tunable quantum coherence and spin-lattice relaxation .

Molecular Magnetism

Lastly, 4-(2,6-Dichlorophenyl)-1-butene is significant in molecular magnetism. Its stable organic radicals are used in the fields of polarization optics and molecular magnetism due to their fascinating optical, electronic, and magnetic properties .

Eigenschaften

IUPAC Name |

2-but-3-enyl-1,3-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPFCPGZWEQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557638 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dichlorophenyl)-1-butene | |

CAS RN |

117269-67-7 |

Source

|

| Record name | 2-(But-3-en-1-yl)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)